![molecular formula C11H17N3 B13342619 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[221]heptan-2-ylmethyl)-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure combined with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Introduction of the pyrazole ring: The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyrazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted pyrazoles.
科学的研究の応用
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the pyrazole ring.
3-Methylcamphenilol: Another bicyclic compound with a different functional group.
2-Norbornanol: A similar bicyclic compound with an alcohol functional group.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine is unique due to the combination of the bicyclic structure and the pyrazole ring. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
5-(2-bicyclo[2.2.1]heptanylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H3,12,13,14) |
InChIキー |
SLMPPWNOHMJPGG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CC3=CC(=NN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


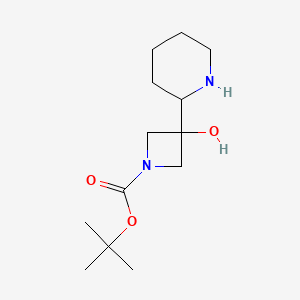
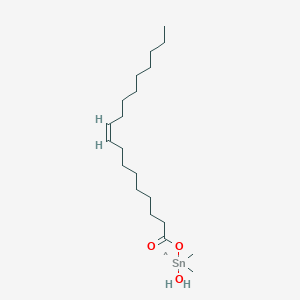

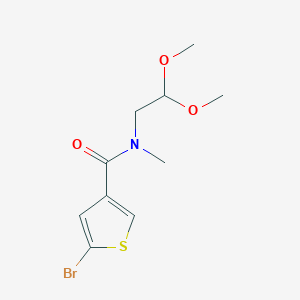

![rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13342559.png)
![6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13342564.png)
![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
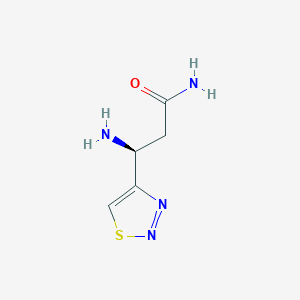
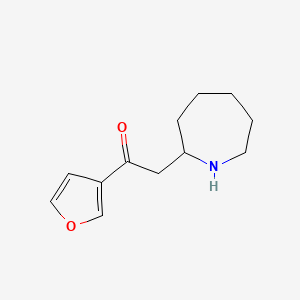
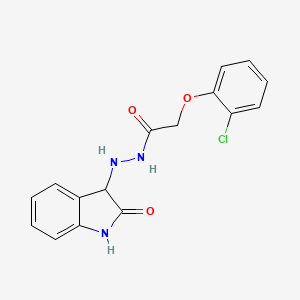
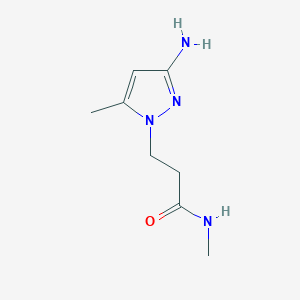
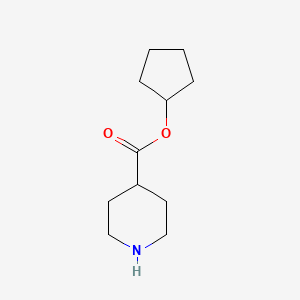
![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)
